molecular formula C8H11ClN2OS B5103449 1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride

1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride

Cat. No.: B5103449
M. Wt: 218.70 g/mol
InChI Key: JVAFTFLQXMQKEL-UHFFFAOYSA-N
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Description

1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride is a compound belonging to the class of imidazo[2,1-b][1,3]thiazoles.

Preparation Methods

The synthesis of 1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the desired product upon heating the reagent mixture . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to proteins or enzymes, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from other similar compounds.

Properties

IUPAC Name

1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS.ClH/c1-5-7(6(2)11)12-8-9-3-4-10(5)8;/h3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAFTFLQXMQKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NCCN12)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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